molecular formula C13H16ClF2N3 B12217558 (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12217558
M. Wt: 287.73 g/mol
InChI Key: SPQOSRJCVCXLHS-UHFFFAOYSA-N
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Description

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a chemical compound with a complex structure that includes both fluorobenzyl and fluoroethyl groups attached to a pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.

    Attachment of the fluorobenzyl group: This final step is typically carried out through a nucleophilic substitution reaction where the pyrazole derivative reacts with a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
  • N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorobenzyl and fluoroethyl groups attached to the pyrazole ring enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-5-7-18-6-4-13(17-18)10-16-9-11-2-1-3-12(15)8-11;/h1-4,6,8,16H,5,7,9-10H2;1H

InChI Key

SPQOSRJCVCXLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

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